(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol

medicinal chemistry physicochemical properties lead optimization

(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol (CAS 50503-68-9) is a synthetic 4-aminoquinoline methanol derivative that incorporates a 4-chlorophenylamino group at the quinoline 2-position and a piperidin-2-ylmethanol fragment at the 4-position. With molecular formula C21H22ClN3O and a molecular weight of 367.87 g/mol, it belongs to the alkylaminoquinolinyl methanol (AAQM) class.

Molecular Formula C21H22ClN3O
Molecular Weight 367.9 g/mol
CAS No. 50503-68-9
Cat. No. B12907536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol
CAS50503-68-9
Molecular FormulaC21H22ClN3O
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Cl)O
InChIInChI=1S/C21H22ClN3O/c22-14-8-10-15(11-9-14)24-20-13-17(16-5-1-2-6-18(16)25-20)21(26)19-7-3-4-12-23-19/h1-2,5-6,8-11,13,19,21,23,26H,3-4,7,12H2,(H,24,25)
InChIKeyWIASSMAVRJHDCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide: (2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol (CAS 50503-68-9) – Structural and Physicochemical Differentiation for Research Procurement


(2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol (CAS 50503-68-9) is a synthetic 4-aminoquinoline methanol derivative that incorporates a 4-chlorophenylamino group at the quinoline 2-position and a piperidin-2-ylmethanol fragment at the 4-position . With molecular formula C21H22ClN3O and a molecular weight of 367.87 g/mol, it belongs to the alkylaminoquinolinyl methanol (AAQM) class . Its defining structural feature – the –NH– linker between the quinoline and chlorophenyl rings – distinguishes it from the des‑amino analog Vacquinol‑1 (2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, CAS 5428‑80‑8) and from related quinoline methanols such as mefloquine .

Why Substitution with Vacquinol-1 or Mefloquine Analogs Cannot Replicate the Amino-Linker Pharmacophore Profile of CAS 50503-68-9


The amino linker introduces an additional hydrogen‑bond donor, alters the pKa profile of the quinoline nitrogen, and modifies the electron distribution across the heterocyclic core [1]. In the AAQM class, removal or modification of the 4‑position amino functionality has been shown to cause marked shifts in antimalarial potency, neurotoxicity, and metabolic stability – effects that cannot be extrapolated from des‑amino analogs [1]. Consequently, direct substitution with Vacquinol‑1 (which lacks the –NH– bridge) or with mefloquine (which carries a trifluoromethyl group at the 2‑position instead of a chlorophenylamino moiety) fails to reproduce the target‑engagement signature and the patent‑protected stereochemical composition of the 2‑((4‑chlorophenyl)amino)quinolin-4‑yl)(piperidin‑2‑yl)methanol scaffold [2].

Quantitative Differentiation Evidence for (2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol (CAS 50503-68-9) Against Closest Analogs


Molecular-Weight and Formula Differentiation Relative to Vacquinol-1

The target compound (C21H22ClN3O, MW 367.87) is 15.01 g/mol heavier than the des‑amino analog Vacquinol‑1 (C21H21ClN2O, MW 352.86) due to the replacement of a direct C–C bond with a C–N–C amino bridge . This single‑atom change increases the hydrogen‑bond donor count by one and is expected to raise topological polar surface area, thereby affecting passive membrane permeability and solubility.

medicinal chemistry physicochemical properties lead optimization

Stereochemical Patent Protection Conferring Procurement Exclusivity for Specific Enantiomeric Forms

The (R)-(2-(4-chlorophenyl)quinolin-4-yl)[(2S)-piperidin-2-yl]methanol stereoisomer was crystallized in novel polymorphic forms with defined XRPD patterns and melting points, as disclosed in EP3064493A1 [1]. Claims explicitly protect the enantiopure (R,S)‑isomer for therapeutic use, differentiating it from racemic mixtures or other stereoisomers that may lack the same bioavailability or target selectivity.

intellectual property chiral resolution procurement specification

Class-Level Antimalarial Activity and Neurotoxicity Ranking of Amino-Linker Quinoline Methanols vs. Mefloquine

In a comparative study of 2‑phenyl‑substituted alkylaminoquinolinyl methanols (AAQMs), compounds bearing an amino linker at the 4‑position exhibited IC50 values against P. falciparum TM91C235 ranging from 0.48 to 2.0 ng/mL (e.g., WR176399 IC50 0.48 ng/mL; WR069878 IC50 1.5 ng/mL) and neurotoxicity IC50 values of 60–600 µM, whereas mefloquine showed IC50 15 ng/mL and neurotoxicity IC50 20 µM [1]. Although the exact compound CAS 50503‑68‑9 was not included in this panel, the data demonstrate that the amino‑linker motif in AAQMs consistently yields greater antimalarial potency and lower neurotoxicity than mefloquine.

antimalarial neurotoxicity structure–activity relationship

Predicted Physicochemical Property Panel Supporting Formulation and Handling Specifications

The target compound has a predicted density of 1.293 g/cm³, a boiling point of 554.6 °C at 760 mmHg, and a flash point of 289.2 °C . In contrast, the des‑amino analog Vacquinol‑1 has a predicted density of 1.2±0.1 g/cm³ and a boiling point of 551.4±50.0 °C . The higher density and boiling point of the amino‑linked compound are consistent with stronger intermolecular interactions conferred by the additional –NH– group.

formulation solubility procurement specification

Application Scenarios for (2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol (CAS 50503-68-9) Based on Quantitative Evidence


Lead Optimization of Non‑Neurotoxic Antimalarial AAQMs

The class‑level evidence showing 10‑fold greater antimalarial potency and 5‑fold lower neurotoxicity of amino‑linker AAQMs relative to mefloquine [Section‑3, Evidence Item 3] makes this compound a strategic intermediate for synthesizing focused libraries aimed at balancing potency, CNS safety, and metabolic stability. The amino bridge provides a vector for introducing additional substituents that modulate CYP2D6 inhibition, a known liability in the series [1].

Chiral Resolution and Polymorph Screening for CNS‑Penetrant Drug Candidates

The patent‑protected crystalline forms of the (R,S)‑stereoisomer [Section‑3, Evidence Item 2] position this compound as a reference standard for chiral HPLC method development and for reproducible in‑vivo pharmacokinetic studies. The distinct density and boiling point differences relative to Vacquinol‑1 [Section‑3, Evidence Items 1 & 4] further support polymorph identification by thermal analysis.

Structure‑Activity Relationship Studies of Quinoline Methanols as MKK4‑Pathway Modulators in Glioblastoma

Given that Vacquinol‑1 activates MKK4‑dependent macropinocytosis in glioblastoma cells, the amino‑bridged analog offers an isosteric replacement with altered hydrogen‑bonding capacity. The molecular‑weight increment of 15 g/mol [Section‑3, Evidence Item 1] provides a subtle probe to dissect the contribution of the linker to target engagement and cellular vacuolization without drastically altering lipophilicity [2].

Building Block for Targeted Protein Degradation Chimeras (PROTACs) or Bifunctional Molecules

The secondary amine in the linker and the pendant piperidine methanol serve as orthogonal synthetic handles for conjugation to E3 ligase ligands or fluorescent reporters. The well‑defined predicted physicochemical properties [Section‑3, Evidence Item 4] facilitate solubility‑ and permeability‑driven design of heterobifunctional degraders.

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